Pyrrolo[1,2-a]pyrimidin-2-amine, 4-methyl-7-phenyl-
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Overview
Description
Pyrrolo[1,2-a]pyrimidin-2-amine, 4-methyl-7-phenyl- is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrrolo[1,2-a]pyrimidine core with a 4-methyl and 7-phenyl substitution, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[1,2-a]pyrimidin-2-amine, 4-methyl-7-phenyl- typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyrimidine with an appropriate aldehyde or ketone in the presence of a catalyst can lead to the formation of the pyrrolo[1,2-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[1,2-a]pyrimidin-2-amine, 4-methyl-7-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkane derivatives. Substitution reactions can lead to the formation of various substituted pyrrolo[1,2-a]pyrimidine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of pyrrolo[1,2-a]pyrimidin-2-amine, 4-methyl-7-phenyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit protein kinases, which play a crucial role in cell signaling pathways, thereby affecting cell proliferation and survival . Additionally, it can interact with nucleic acids, leading to the disruption of DNA or RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: Another class of pyrrolopyrimidines with similar biological activities but different substitution patterns.
Pyrimido[1,2-a]benzimidazole: Compounds with structural similarity and relevant biological properties, including antiviral and anticancer activities.
Phenyl-1,2,4-triazole: Organic compounds containing a triazole ring substituted by a phenyl group, exhibiting diverse biological activities.
Uniqueness
Pyrrolo[1,2-a]pyrimidin-2-amine, 4-methyl-7-phenyl- stands out due to its unique substitution pattern, which imparts distinct chemical properties and biological activities. The presence of the 4-methyl and 7-phenyl groups enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61736-26-3 |
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Molecular Formula |
C14H13N3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
4-methyl-7-phenylpyrrolo[1,2-a]pyrimidin-2-amine |
InChI |
InChI=1S/C14H13N3/c1-10-7-13(15)16-14-8-12(9-17(10)14)11-5-3-2-4-6-11/h2-9H,1H3,(H2,15,16) |
InChI Key |
IIUKRTWJGTYZJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC(=CN12)C3=CC=CC=C3)N |
Origin of Product |
United States |
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